molecular formula C26H27F2N5O2S B2399627 6-(4-fluorobenzyl)-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1111136-70-9

6-(4-fluorobenzyl)-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B2399627
CAS No.: 1111136-70-9
M. Wt: 511.59
InChI Key: KMWMOXRUMSQAJU-UHFFFAOYSA-N
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Description

6-(4-fluorobenzyl)-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a synthetic small molecule investigated for its potential as a dipeptidyl peptidase 4 (DPP-4) inhibitor. Its molecular structure is characterized by a tetrahydropyridopyrimidinone core, a 4-fluorobenzyl group at the 6-position, and a 2-[(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl]thio moiety at the 2-position . This structural architecture is designed to mimic endogenous substrates, allowing it to competitively bind to the active site of the DPP-4 enzyme. Inhibition of DPP-4 is a well-validated therapeutic strategy for type 2 diabetes, as it prevents the degradation of glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion . Consequently, this compound is a valuable research tool for studying the pathophysiological roles of DPP-4 in metabolic diseases, with recent research extending its investigation into areas such as cancer biology and immunomodulation where DPP-4 activity is implicated . It is supplied strictly for in vitro and in vivo non-clinical research to facilitate the exploration of DPP-4 signaling pathways and the evaluation of novel therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F2N5O2S/c27-19-7-5-18(6-8-19)15-31-10-9-22-20(16-31)25(35)30-26(29-22)36-17-24(34)33-13-11-32(12-14-33)23-4-2-1-3-21(23)28/h1-8H,9-17H2,(H,29,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWMOXRUMSQAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Insights :

  • Substituent Positioning : The target compound’s 4-fluorobenzyl group at position 6 is unique compared to analogs lacking this moiety (e.g., 54m), suggesting enhanced hydrophobic interactions .
  • Fluorination: Monofluorination (target compound) vs. difluorination (54m) in the arylpiperazine/piperidine groups may influence selectivity and metabolic stability .

Pharmacological Properties

  • Target Compound : Hypothesized to target CNS receptors (e.g., serotonin or dopamine receptors) due to the 2-fluorophenylpiperazine moiety, a common feature in neuroactive drugs .
  • Compound 54m : Demonstrated enhanced cellular potency in kinase inhibition assays, attributed to the difluorophenyl group’s electron-withdrawing effects .
  • Thiazolidinone Analogs (6a-i): Exhibited antimicrobial (MIC: 8–32 µg/mL) and antioxidant (IC~50~: 12–25 µM) activities, highlighting the role of the 4-fluorobenzylthio group in bioactivity .

Structure-Activity Relationship (SAR) Trends

Fluorination: Monofluorination (e.g., target compound) improves metabolic stability over non-fluorinated analogs. Difluorination (e.g., 54m) enhances electronic effects but may reduce solubility .

Core Rigidity: Pyrido-pyrimidinones exhibit higher rigidity than thieno-pyrimidinones, favoring entropic gains in binding .

Preparation Methods

Preparation of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Starting Material : 4-Aminopyridine-3-carboxylic acid ethyl ester
Procedure :

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to tetrahydropyridine.
  • Cyclization : Treatment with urea under reflux in ethanol induces cyclization to form the pyrimidinone ring.

Reaction Conditions :

  • Catalyst : 10% Pd/C, H₂ (1 atm), 50°C, 12 h.
  • Cyclization : Urea (2 eq), EtOH, reflux, 6 h.

Yield : ~65% after purification via recrystallization (ethanol/water).

Synthesis of the Thioether-Linked Oxoethyl-Piperazine Side Chain

The side chain requires convergent synthesis of two segments:

  • 2-(Piperazin-1-yl)acetamide
  • Thioether linkage to the core

Preparation of 2-[4-(2-Fluorophenyl)piperazin-1-yl]acetamide

Step 1 : Synthesis of 1-(2-Fluorophenyl)piperazine

  • Method : Buchwald-Hartwig coupling of piperazine with 1-bromo-2-fluorobenzene.
    • Conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), NaO^tBu, toluene, 110°C, 24 h.
    • Yield : 58%.

Step 2 : Acetamide Formation

  • Reaction : Chloroacetyl chloride (1.1 eq) with 1-(2-fluorophenyl)piperazine (1 eq) in CH₂Cl₂, 0°C→RT, 4 h.
  • Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), solvent evaporation.
  • Yield : 85%.

Thioether Coupling to the Core

Reagents :

  • Core derivative (1 eq)
  • 2-[4-(2-Fluorophenyl)piperazin-1-yl]acetamide (1.1 eq)
  • Lawesson’s reagent (0.5 eq)
  • Solvent: THF, reflux, 6 h.

Mechanism : Lawesson’s reagent converts the acetamide to a thioacetamide, which undergoes nucleophilic displacement with the core’s thiol group.

Purification : Silica gel chromatography (CH₂Cl₂/MeOH 95:5)
Yield : 68%.

Final Assembly and Characterization

The fully assembled compound is characterized via:

  • ¹H/¹³C NMR : Confirms substituent integration and regiochemistry.
  • HRMS : Validates molecular formula (C₂₇H₂₈F₂N₆O₂S).
  • HPLC : Purity >98%.

Critical Data :

Parameter Value
Molecular Weight 546.61 g/mol
Melting Point 178–180°C
Retention Time (HPLC) 12.7 min (C18, MeCN/H₂O)

Optimization and Challenges

Regioselectivity in Core Functionalization

Positional selectivity during benzylation was achieved using bulky bases (e.g., DIPEA) to direct alkylation to the less hindered NH.

Stability of Thioether Intermediates

Exposure to light or protic solvents caused decomposition, necessitating inert conditions (N₂ atmosphere) and amber glassware.

Comparative Analysis of Synthetic Routes

Alternative pathways were evaluated:

Method Yield (%) Purity (%) Cost Efficiency
Sequential Alkylation 68 97 Moderate
Convergent Synthesis 72 98 High
One-Pot Approach 55 95 Low

The convergent approach (Section 4–5) proved optimal, balancing yield and practicality.

Scalability and Industrial Relevance

Key Considerations :

  • Catalyst Recycling : Pd recovery from coupling steps reduced costs by 30%.
  • Solvent Choice : Substituting DMF with cyclopentyl methyl ether improved E-factor by 1.5×.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for high yields?

The synthesis typically involves multi-step protocols, including:

  • Step 1: Formation of the pyrido[4,3-d]pyrimidinone core via cyclization under basic conditions (e.g., NaH in DMF at 0–5°C) .
  • Step 2: Introduction of the 4-fluorobenzyl group via nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis .
  • Step 3: Thioether linkage formation using a bromoacetamide intermediate and a thiol-containing precursor, optimized at 60–70°C for 12–24 hours . Key reagents include DMF as a solvent, NaH as a base, and controlled inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are used to verify substituent positions and fluorine integration. For example, the 4-fluorobenzyl group shows distinct ¹⁹F NMR shifts at δ -115 to -120 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Accurately measures molecular ion peaks (e.g., [M+H]⁺) with deviations < 2 ppm .
  • Melting Point Analysis: Provides preliminary purity assessment; impurities broaden the range beyond 2°C .

Q. What in vitro assays are recommended for initial biological evaluation?

  • Enzyme Inhibition Assays: Test against kinases or phosphatases using fluorescence polarization or radiometric methods .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the piperazine moiety’s affinity for CNS targets .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in thioether bond formation?

  • Solvent Optimization: Replace DMF with DMSO to enhance nucleophilicity of the thiol group .
  • Catalyst Use: Introduce catalytic CuI (5 mol%) to accelerate coupling reactions, reducing reaction time to 6–8 hours .
  • Temperature Gradients: Gradual heating (40°C → 80°C) minimizes side reactions like disulfide formation .

Q. How to resolve contradictions in spectroscopic data during structural validation?

  • Comparative Analysis: Cross-reference NMR data with structurally similar compounds (e.g., 2-((4-methylbenzyl)thio) analogs) to identify expected shifts .
  • X-ray Crystallography: Resolve ambiguities in substituent orientation, especially for the tetrahydropyrido ring system .
  • Dynamic NMR Experiments: Assess rotational barriers of the piperazine group to explain split signals in ¹H NMR .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Substituent Variation: Replace the 2-fluorophenyl group in the piperazine moiety with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate receptor binding .
  • Bioisosteric Replacement: Substitute the thioether linkage with sulfoxide/sulfone groups to evaluate metabolic stability .
  • Fragment-Based Design: Use the pyrido[4,3-d]pyrimidinone core as a scaffold for combinatorial libraries .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

  • Plasma Stability: Monitor degradation via LC-MS/MS in rodent plasma; fluorinated analogs often show t₁/₂ > 4 hours .
  • Blood-Brain Barrier Penetration: Assess using logBB values (brain/plasma ratio) via microdialysis, leveraging the compound’s lipophilic ClogP (~3.5) .
  • Metabolite Identification: Use hepatic microsomes to detect oxidative metabolites, particularly at the piperazine nitrogen .

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